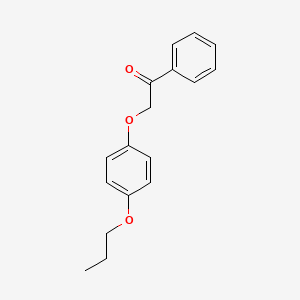
4-Methylpentan-2-yl 2-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpentan-2-yl 2-methylpentanoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a branched alkyl group attached to the ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpentan-2-yl 2-methylpentanoate typically involves the esterification reaction between 4-methylpentan-2-ol and 2-methylpentanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylpentan-2-yl 2-methylpentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and carboxylic acid.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 4-Methylpentan-2-ol and 2-methylpentanoic acid.
Reduction: 4-Methylpentan-2-ol.
Transesterification: New ester and alcohol depending on the reacting alcohol.
Wissenschaftliche Forschungsanwendungen
4-Methylpentan-2-yl 2-methylpentanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the flavor and fragrance industry due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 4-Methylpentan-2-yl 2-methylpentanoate in biological systems involves its interaction with cellular membranes and enzymes. The ester functional group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may exert biological effects. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with specific enzymes and receptors in the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpentan-2-ol: The alcohol precursor used in the synthesis of 4-Methylpentan-2-yl 2-methylpentanoate.
2-Methylpentanoic acid: The carboxylic acid precursor used in the synthesis.
Methyl 2-methylpentanoate: A similar ester with a different alkyl group.
Uniqueness
This compound is unique due to its branched alkyl group, which imparts distinct physical and chemical properties compared to linear esters. This branching can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
6640-80-8 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
4-methylpentan-2-yl 2-methylpentanoate |
InChI |
InChI=1S/C12H24O2/c1-6-7-10(4)12(13)14-11(5)8-9(2)3/h9-11H,6-8H2,1-5H3 |
InChI-Schlüssel |
NJSBCMFXQCRAHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(=O)OC(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



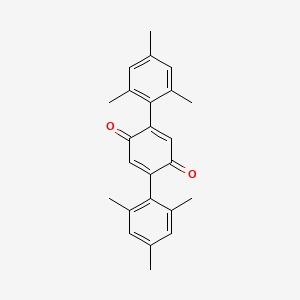
![4-[(2,6-Diamino-5-nitrosopyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B14722662.png)
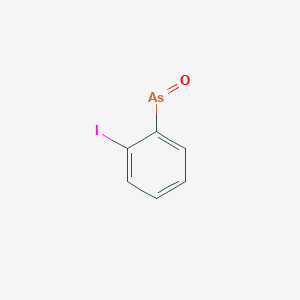

![Methyl 3-[1-(2-methoxy-2-oxoethyl)-3,4-dihydronaphthalen-2-yl]propanoate](/img/structure/B14722683.png)
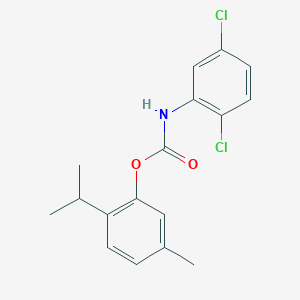

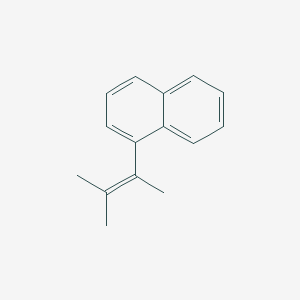
![2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride](/img/structure/B14722705.png)

![N-[4-[[(Z)-hexylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14722711.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B14722717.png)
